2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-24(2,3)17-8-6-16(7-9-17)22-23(30)28(25(4,5)27-22)15-21(29)26-18-10-11-19-20(14-18)32-13-12-31-19/h6-11,14H,12-13,15H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVBCHROPOVLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS Number: 866845-40-1) is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 435.5 g/mol. Its structure features an imidazole ring, which is known for its bioactivity in various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.5 g/mol |
| CAS Number | 866845-40-1 |
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The imidazole ring can be formed through condensation reactions followed by functional group modifications to introduce the tert-butylphenyl and benzodioxin moieties.
The proposed mechanism of action for this class of compounds generally involves:
- Inhibition of DNA Synthesis : The imidazole moiety can interact with DNA or its associated enzymes, leading to disruptions in replication and transcription.
- Formation of Reactive Species : Compounds like nitroimidazoles undergo reduction to generate reactive radicals that can cause cellular damage .
- Enzyme Modulation : The structural features allow binding to specific enzymes or receptors, modulating their activity and affecting various metabolic pathways .
Study on Related Imidazole Derivatives
A study evaluated the antibacterial properties of several nitroimidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications in the imidazole structure significantly influenced antimicrobial potency. For example, certain derivatives demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Pharmacological Evaluation
In pharmacological evaluations, compounds similar to this compound have been tested for their effects on ion channels and receptors involved in various physiological processes. These studies often utilize cell lines expressing specific mutations to assess the compound's efficacy in enhancing or inhibiting target functions .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to this one exhibit antimicrobial properties. For instance, studies on related acetamides have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The presence of the imidazole and benzodioxole groups may contribute to this activity by disrupting bacterial cell membranes or inhibiting essential enzymes .
Anticancer Potential
The compound's structure suggests it could interact with key biological pathways involved in cancer progression. Preliminary studies have shown that derivatives of imidazole can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Investigations into its anticancer activity are ongoing, focusing on specific cancer types where imidazole derivatives have shown promise .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. For example, related compounds have been studied for their ability to inhibit α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes and Alzheimer's disease, respectively . The dual inhibition mechanism could provide therapeutic benefits in managing these conditions.
Case Study 1: Enzyme Inhibition
A study involving the synthesis of similar compounds demonstrated that certain derivatives exhibited significant inhibition of α-glucosidase and acetylcholinesterase enzymes. These findings suggest that the compound could be further developed as a therapeutic agent for managing diabetes and neurodegenerative diseases .
Case Study 2: Anticancer Activity
In vitro studies have shown that structurally related compounds can effectively inhibit the growth of various cancer cell lines. Mechanistic studies indicated that these compounds induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
Table 1: Hypothetical Comparison of Structural Analogues
*Calculated using ChemDraw.
CSD prioritizes compounds with optimal steric and electronic complementarity to binding pockets. For example, tert-butylphenyl groups enhance hydrophobic interactions in kinase ATP-binding sites, while the benzodioxin moiety may reduce off-target effects compared to bulkier substituents .
Methodological Insights from Evidence
- CSD Efficiency : suggests that CSD identifies >90% of top-scoring compounds from fully enumerated libraries while discarding 95% of low-affinity candidates. If the target compound was discovered via CSD, its docking score likely exceeds thresholds for ROCK1 or analogous kinases .
- 3D Culture Relevance : ’s platform could test the compound’s diffusion and efficacy in tissue-like environments, addressing gaps in traditional assays .
Preparation Methods
Cyclocondensation of Urea Derivatives
A prevalent method for imidazolone synthesis involves cyclocondensation between urea and α-keto esters. For the target imidazolone, 4-tert-butylphenylglyoxal and N,N'-dimethylurea react under acidic conditions to form the 2,2-dimethylimidazolone scaffold. The tert-butylphenyl group is introduced via substitution of the glyoxal precursor.
Mechanism :
- Nucleophilic attack of urea on the carbonyl carbon of glyoxal.
- Cyclization with elimination of water.
- Methylation at the 2-position using dimethyl sulfate or iodomethane.
Optimization :
Multicomponent Reaction (MCR) Approach
Inspired by Fe(III)-porphyrin-catalyzed benzimidazole synthesis, a similar MCR strategy could adapt to imidazolones. Reacting 4-tert-butylphenylamine , dimethyl oxalate , and ammonium acetate in the presence of FeCl₃ yields the imidazolone via domino C–N bond formation.
Conditions :
Preparation of the Benzodioxin Amine
Nitro Reduction Route
2,3-Dihydro-1,4-benzodioxin-6-nitrobenzene is reduced to the corresponding amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd-C).
Procedure :
Buchwald-Hartwig Amination
For functionalized benzodioxins, palladium-catalyzed coupling of aryl halides with ammonia surrogates (e.g., benzophenone imine) offers regioselective amination.
Conditions :
Amide Bond Formation Strategies
Chloroacetylation and Nucleophilic Substitution
- Chloroacetylation of Imidazolone :
React the imidazolone nitrogen with chloroacetyl chloride in the presence of triethylamine.Imidazolone + ClCH₂COCl → Imidazolone-CH₂COCl Yield: 85–90%. - Displacement with Benzodioxin Amine :
Substitute chloride with benzodioxin amine using K₂CO₃ in DMF at 60°C.Imidazolone-CH₂COCl + Benzodioxin-NH₂ → Target compound Yield: 75–80%.
Carbodiimide-Mediated Coupling
Activate the imidazolone acetic acid (synthesized via hydrolysis of chloroacetamide) with EDC/HOBt, then couple with benzodioxin amine.
Conditions :
Alternative Routes and Optimization
Enzymatic Resolution
Using Alcaligenes faecalis subsp. parafaecalis amidase (IaaH), kinetic resolution of racemic intermediates could enhance enantiopurity. However, the target compound lacks chiral centers, rendering this approach optional.
One-Pot Tandem Synthesis
Combining imidazolone formation and amide coupling in a single pot reduces purification steps. FeIII-porphyrin catalysts facilitate such tandem reactions.
Feasibility :
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
- HPLC : >99% purity (C18 column, MeOH:H₂O = 70:30).
Q & A
Q. What synthetic routes are recommended for synthesizing 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with condensation of tert-butylphenyl derivatives with imidazolone precursors, followed by coupling with 2,3-dihydro-1,4-benzodioxin-6-amine. Key steps include:
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| 1 | Acetic acid reflux | 75% | |
| 2 | Amine coupling (RT, 24h) | 60% |
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm intramolecular hydrogen bonding .
Q. What safety protocols should be followed during synthesis and handling?
Methodological Answer:
Q. How can initial biological activity screening be designed?
Methodological Answer:
- In vitro assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests (MTT assay) at concentrations of 1–100 µM .
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
Q. Table 2: Computational Tools for Reaction Optimization
| Tool | Application | Reference |
|---|---|---|
| COMSOL Multiphysics | Multi-physics simulations | |
| DFT Calculations | Transition state analysis |
Q. How can contradictions between computational predictions and experimental data be resolved?
Methodological Answer:
Q. What advanced assays elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Use pull-down assays with biotinylated probes to identify binding proteins .
- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure binding affinity (KD values) .
- Transcriptomics : RNA-seq to assess gene expression changes post-treatment .
Q. How can AI-driven platforms enhance experimental design for derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
